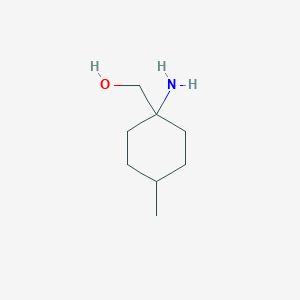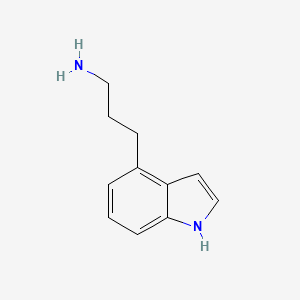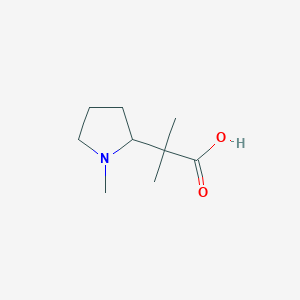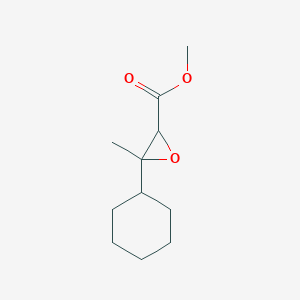
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine is a synthetic organic compound that belongs to the class of cyclohexylamines. These compounds are characterized by a cyclohexane ring substituted with an amine group and other functional groups. This particular compound features a 2-methylbutan-2-yl group and a prop-2-yn-1-yl group attached to the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the cyclohexane ring: Starting from a suitable precursor, such as cyclohexanone, the cyclohexane ring can be formed through hydrogenation.
Introduction of the amine group: The amine group can be introduced via reductive amination using an appropriate amine source and reducing agent.
Addition of the 2-methylbutan-2-yl group: This can be achieved through alkylation reactions using 2-methylbutan-2-yl halide.
Addition of the prop-2-yn-1-yl group: This can be done through a nucleophilic substitution reaction using prop-2-yn-1-yl halide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
化学反応の分析
Types of Reactions
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce various amine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties, such as acting as a ligand for certain receptors.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine would depend on its specific interactions with molecular targets. Generally, amines can act as bases or nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes, receptors, or other proteins, influencing their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine is unique due to the presence of both a 2-methylbutan-2-yl group and a prop-2-yn-1-yl group on the cyclohexane ring. These functional groups can impart distinct chemical and biological properties, making the compound valuable for specific applications.
特性
分子式 |
C14H25N |
|---|---|
分子量 |
207.35 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yl)-1-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C14H25N/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h1,12H,6-11,15H2,2-4H3 |
InChIキー |
ZJNBHSMNGYPFEH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(CC1)(CC#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)

![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)



![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
